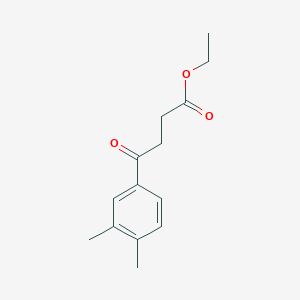

4-(3,4-二甲基苯基)-4-氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

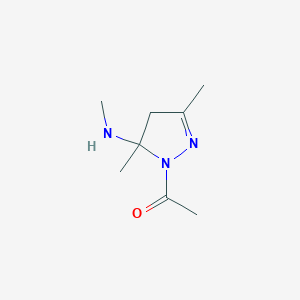

The synthesis of compounds similar to Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate often involves multi-step chemical reactions. For instance, the direct synthesis of substituted pyrazoles via a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde through a Knoevenagel approach has been described (Naveen et al., 2021). Such methodologies may provide insights into the synthesis of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, emphasizing the importance of stepwise organic transformations.

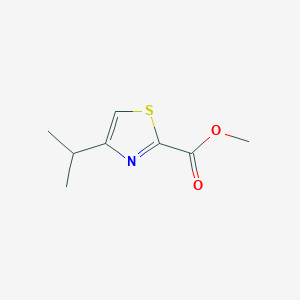

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as single crystal X-ray diffraction studies. For example, a novel pyrazole derivative’s molecular structure was confirmed this way, highlighting intermolecular hydrogen bonds and π•••π stacking interactions (Naveen et al., 2021). These structural insights can be critical for understanding the chemical behavior and potential applications of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate.

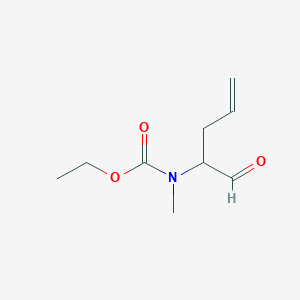

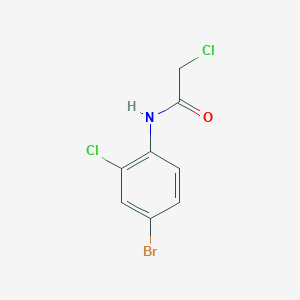

Chemical Reactions and Properties

Chemical properties, such as reactivity with other substances, can be inferred from similar compounds. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate under specific conditions demonstrates the creation of complex structures with good yields (Obydennov et al., 2013). Such reactions provide a basis for predicting how Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate might behave under various chemical conditions.

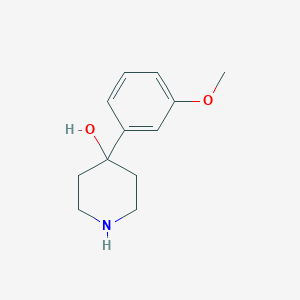

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline form, are crucial for practical applications. While specific data on Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate was not available, studies on related compounds offer valuable comparisons. For example, crystal structure analyses reveal how molecular interactions influence the solid-state properties of similar molecules (Naveen et al., 2021).

科学研究应用

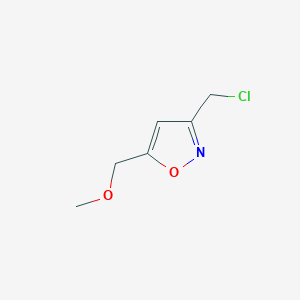

晶体结构分析

该化合物已被用于晶体结构研究。 发表在《晶体学杂志 - 新晶体结构》上的一篇研究论文详细介绍了与 4-(3,4-二甲基苯基)-4-氧代丁酸乙酯密切相关的化合物的晶体结构 。这些研究对于理解该化合物的物理和化学性质至关重要,可以进一步帮助其在各个领域的应用。

化学合成

4-(3,4-二甲基苯基)-4-氧代丁酸乙酯可以作为化学合成中的反应物。 例如,3,4-二甲基苯肼盐酸盐与3-乙氧基-2-乙氧羰基丙-2-烯酸乙酯反应,生成2-(3,4-二甲基苯基)-3-氧代-2,3-二氢-1H-吡唑-4-羧酸乙酯 。这表明 4-(3,4-二甲基苯基)-4-氧代丁酸乙酯可能用于类似的反应。

工业应用

由于工业应用前景广阔,外消旋体在结晶过程中的直接拆分越来越受到关注 。由于 4-(3,4-二甲基苯基)-4-氧代丁酸乙酯是一种手性化合物,它可能用于此类过程。

作用机制

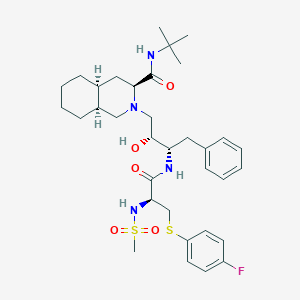

Target of Action

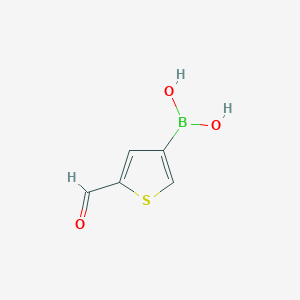

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be transition metals used in these reactions, such as palladium .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium

Biochemical Pathways

The compound likely participates in the SM cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds .

Pharmacokinetics

Similar compounds are known to be relatively stable and readily prepared , suggesting good bioavailability.

Result of Action

The result of the compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds

Action Environment

The efficacy and stability of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, like many other compounds used in SM cross-coupling reactions, can be influenced by various environmental factors. These include the presence of a transition metal catalyst, the pH of the environment, and the temperature . The compound is known to be relatively stable and environmentally benign .

属性

IUPAC Name |

ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLMZKLDVOQALH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599305 |

Source

|

| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175394-01-1 |

Source

|

| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)

![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)